Rifaximin

Description

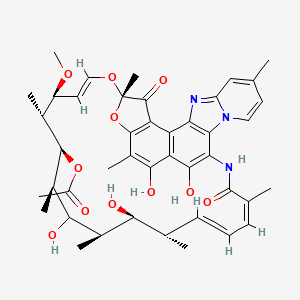

Structure

2D Structure

Propriétés

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCRJKRKKOLAOJ-XRCRFVBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045998 | |

| Record name | Rifaximin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80621-81-4 | |

| Record name | Rifaximin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080621814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifaximin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rifaximin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-(Epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione, 25-(acetyloxy)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-, (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIFAXIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36O5T016N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rifaximin mechanism of action on gut microbiota

An In-depth Technical Guide to Rifaximin's Mechanism of Action on Gut Microbiota

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: this compound is a minimally absorbed, gut-selective antibiotic with a multifaceted mechanism of action that extends beyond simple bactericidal or bacteriostatic effects. Historically prescribed for gastrointestinal infections, its efficacy in chronic conditions such as Irritable Bowel Syndrome with Diarrhea (IBS-D) and Hepatic Encephalopathy (HE) is now understood to stem from a complex interplay with the gut microbiota and host systems. This compound acts as a "eubiotic," promoting a healthy microbial balance, modulating bacterial virulence and metabolic function, and exerting potent anti-inflammatory effects through host pathways like the pregnane X receptor (PXR). This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations to offer a comprehensive resource for the scientific community.

Introduction to this compound

This compound is a semi-synthetic derivative of rifamycin, characterized by an additional benzimidazole ring that renders it virtually non-absorbable from the gastrointestinal tract (<0.4%)[1][2]. This property allows it to reach high concentrations within the gut lumen—up to 8,000 µg/g in fecal samples—far exceeding the minimal inhibitory concentrations (MIC) for many enteric pathogens[2]. Its primary antibacterial action is the inhibition of bacterial RNA synthesis by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase, which blocks the translocation step of transcription[3][4]. However, its clinical benefits are increasingly attributed to a broader range of biological activities that modulate the complex gut ecosystem.

Core Mechanisms of Action on Gut Microbiota

This compound's influence on the gut environment is not limited to direct antimicrobial action. It engages in a sophisticated modulation of bacterial behavior and host responses.

Direct Antibacterial Activity and Eubiotic Effects

While this compound has broad-spectrum activity, its impact on the overall composition of the gut microbiota is often modest and transient[5][6]. Instead of causing a drastic shift or reduction in microbial diversity, this compound appears to selectively promote the growth of beneficial bacteria, a characteristic that has led to its classification as a "eubiotic"[2]. Studies have demonstrated that this compound treatment can lead to an increased abundance of beneficial species such as Lactobacillus and Bifidobacterium[2][7]. This selective pressure helps resolve dysbiosis and restore a healthier microbial community structure without eliminating commensal populations[2][8].

Modulation of Bacterial Virulence and Metabolism

A key aspect of this compound's mechanism is its ability to alter bacterial function at both supra- and sub-inhibitory concentrations. It has been shown to interfere with critical virulence factors, including:

-

Bacterial Adhesion and Invasion: this compound can reduce the ability of pathogenic bacteria, such as Crohn's disease-associated E. coli, to adhere to and invade intestinal epithelial cells[4][9].

-

Virulence Gene Expression: The expression of genes responsible for producing toxins and other virulence factors can be downregulated by this compound[4][10].

-

Bacterial Translocation: By preserving epithelial function and reducing bacterial virulence, this compound helps to limit the translocation of bacteria and their products (e.g., lipopolysaccharide [LPS]) across the gut barrier[2][8].

Furthermore, this compound significantly impacts the metabolic output of the gut microbiota. It has been shown to alter pathways related to ammonia production, bile acid metabolism, and the synthesis of inflammatory molecules[11][12]. For instance, in the context of hepatic encephalopathy, this compound is thought to reduce the production of ammonia by urease-producing bacteria[13]. It also favorably alters bile acid profiles by decreasing the deconjugation and formation of potentially toxic secondary bile acids[11].

Host-Mediated Effects: PXR Activation and Anti-Inflammatory Pathways

This compound is a potent, gut-specific agonist of the human pregnane X receptor (PXR), a nuclear receptor that plays a critical role in regulating xenobiotic metabolism and maintaining intestinal homeostasis[14]. Upon activation by this compound, PXR translocates to the nucleus of intestinal epithelial cells and initiates a cascade of anti-inflammatory effects.

A primary mechanism is the PXR-mediated inhibition of the pro-inflammatory transcription factor NF-κB[2][3][14]. By suppressing NF-κB activity, this compound down-regulates the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[1][11]. This anti-inflammatory action is crucial for its therapeutic effects in inflammatory gut disorders[14][15].

Enhancement of Gut Barrier Function

Chronic gut inflammation and dysbiosis can compromise the integrity of the intestinal barrier, leading to increased permeability ("leaky gut"). This compound helps restore barrier function through multiple avenues. Its anti-inflammatory effects reduce mucosal inflammation, which is often a primary driver of barrier dysfunction[1][7]. Studies in animal models have shown that this compound can reverse stress-induced increases in gut permeability and enhance the expression of tight junction proteins like occludin[7]. By limiting bacterial translocation and reducing endotoxemia, this compound further alleviates the systemic inflammatory burden that can perpetuate barrier defects[12].

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Effects of this compound on Gut Microbiota Composition

| Bacterial Taxon | Study Model | This compound Effect | Magnitude of Change | Reference(s) |

|---|---|---|---|---|

| Lactobacillaceae | Rat (Stress Model) | Increase | Striking increase in relative abundance | [7] |

| Total Bacterial Load | Rat (Ileum) | Decrease | 84% reduction in total 16S copies | [7] |

| Bacteroides spp. | In Vitro Chemostat | Decrease | ~3-4 log₁₀ cfu/mL reduction | [16][17] |

| Enterococcus spp. | In Vitro Chemostat | Decrease | ~2 log₁₀ cfu/mL reduction | [16][17] |

| Flavonifractor | Human (Parkinson's) | Increase | Significant increase in relative abundance | [18] |

| Veillonellaceae | Human (Cirrhosis) | Decrease | Significant reduction | [19] |

| Eubacteraceae | Human (Cirrhosis) | Increase | Significant increase |[19] |

Table 2: Modulation of Host Inflammatory Markers by this compound

| Marker | Study Model | This compound Effect | Magnitude of Change | Reference(s) |

|---|---|---|---|---|

| IL-6, IL-1β, MCP-1 | Humanized Mice | Decrease | Significant amelioration of cytokine expression | [11] |

| TNF-α, IL-6, IL-17 | Rat (Stress Model) | Decrease | Attenuated gene expression in ileal tissue | [1][7] |

| Lipopolysaccharide (LPS) | Human (Cirrhosis) | Decrease | Significantly reduced endotoxemia | [20] |

| PXR Target Genes | Humanized Mice | Increase | Significant induction in the intestine |

| NF-κB Target Genes | In Vitro / Mice | Decrease | Inhibition of expression via PXR activation |[14] |

Table 3: Impact on Bacterial Metabolic Function

| Metabolic Function | Study Model | This compound Effect | Key Finding | Reference(s) |

|---|---|---|---|---|

| Ammonia Generation | Germ-Free Mice | Decrease | Lowered serum ammonia via glutaminase regulation | [11][21] |

| Bile Acid Metabolism | Humanized Mice | Modulation | Decreased deconjugation and secondary BA formation | [11] |

| LPS Synthesis | Human (Cirrhosis) | Decrease | Reduction in metabolic pathways for LPS synthesis | [12] |

| Tryptophan Synthesis | Human (Cirrhosis) | Decrease | Reduction in related metabolic pathways |[12] |

Detailed Experimental Protocols

Protocol for 16S rRNA Gene Amplicon Sequencing

This protocol outlines a standard method for analyzing gut microbiota composition changes in response to this compound.

-

Sample Collection & DNA Extraction: Fecal samples are collected from subjects before and after a defined this compound treatment period. Samples are immediately frozen at -80°C. Total genomic DNA is extracted using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions. DNA quality and quantity are assessed via spectrophotometry and fluorometry.

-

PCR Amplification: The V3-V4 hypervariable regions of the bacterial 16S rRNA gene are amplified via PCR. Universal bacterial primers such as 341F (5'-CCTACGGGNGGCWGCAG-3') and 805R (5'-GACTACHVGGGTATCTAATCC-3') containing Illumina overhang adapter sequences are used[18]. PCR reactions are performed in triplicate with high-fidelity polymerase to minimize amplification bias.

-

Library Preparation & Sequencing: The triplicate PCR products are pooled and purified. Illumina sequencing adapters and dual-index barcodes are added to the amplicons using a library preparation kit (e.g., Nextera XT Index Kit). The final library is quantified, normalized, and pooled. Sequencing is performed on an Illumina MiSeq platform to generate paired-end reads.

-

Bioinformatic Analysis: Raw sequencing reads are processed to remove low-quality sequences, chimeras, and adapters. Reads are then clustered into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). Taxonomic assignment is performed against a reference database (e.g., SILVA, Greengenes). Alpha diversity (within-sample) and beta diversity (between-sample) analyses are conducted to compare microbial communities across treatment groups.

Protocol for Animal Model of Stress-Induced Visceral Hypersensitivity

This protocol is used to assess this compound's efficacy in mitigating stress-induced gut inflammation and barrier dysfunction[7].

-

Animal Model: Adult Wistar rats (200-225g) are used. Chronic stress is induced using the Water Avoidance Stress (WAS) model. Rats are placed on a small platform in a water-filled tank for 1 hour daily for 10 consecutive days.

-

This compound Administration: A treatment group receives this compound (e.g., 50 mg/kg) via oral gavage daily, either concurrently with the stress protocol or as a reversal treatment after the stress period. A control group receives a vehicle.

-

Outcome Assessment:

-

Visceral Hypersensitivity: Assessed by measuring the visceromotor response (VMR) to colorectal distension (CRD) at varying pressures.

-

Gut Permeability: Measured in vivo by oral gavage of FITC-dextran and subsequent quantification of its concentration in serum.

-

Mucosal Inflammation: Distal ileal tissue is collected. Gene expression of inflammatory cytokines (TNF-α, IL-6, IL-17) is quantified using RT-qPCR.

-

Barrier Integrity: Expression of tight junction proteins (e.g., occludin) is measured via Western blot or immunohistochemistry.

-

Protocol for PXR Activation Reporter Gene Assay

This in vitro assay quantifies this compound's ability to activate the pregnane X receptor[22].

-

Cell Culture & Transfection: A human intestinal epithelial cell line (e.g., LS180) or a cell line like HepG2 is transiently co-transfected with two plasmids: one expressing the human PXR and another containing a luciferase reporter gene under the control of a PXR-responsive element (e.g., from the CYP3A4 promoter).

-

Compound Treatment: After transfection, cells are treated with varying concentrations of this compound (e.g., 1-25 µM) for 24 hours. A known PXR agonist like Rifampicin (10 µM) is used as a positive control, and DMSO serves as the vehicle control.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. A co-transfected Renilla luciferase or a total protein assay is used to normalize the firefly luciferase signal for transfection efficiency and cell viability.

-

Data Analysis: The fold-change in luciferase activity relative to the vehicle control is calculated to determine the level of PXR activation.

Mandatory Visualizations

Diagram 1: this compound's Anti-inflammatory Signaling via PXR

Caption: this compound activates PXR, which inhibits the NF-κB pathway to reduce inflammatory gene expression.

Diagram 2: Experimental Workflow for 16S rRNA Sequencing Analysis

Caption: Workflow for analyzing gut microbiota changes using 16S rRNA gene sequencing.

Diagram 3: this compound's Multifaceted Impact on the Gut Ecosystem

Caption: this compound modulates both the gut microbiota and host cells to achieve therapeutic effects.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Eubiotic properties of this compound: Disruption of the traditional concepts in gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The potential for development of clinically relevant microbial resistance to this compound-α: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action and therapeutic benefit of this compound in patients with irritable bowel syndrome: a narrative review | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound, gut microbes and mucosal inflammation: unraveling a complex relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introduction: understanding mechanisms of the actions of this compound in selected gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound decreases virulence of Crohn's disease-associated Escherichia coli and epithelial inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on bacterial virulence mechanisms at supra- and sub-inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Exerts Beneficial Effects Independent of its Ability to Alter Microbiota Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Modulates the Gut Microbiota to Prevent Hepatic Encephalopathy in Liver Cirrhosis Without Impacting the Resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic Role of this compound in Inflammatory Bowel Disease: Clinical Implication of Human Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pregnane-X-receptor mediates the anti-inflammatory activities of this compound on detoxification pathways in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. mdpi.com [mdpi.com]

- 19. Effect of this compound on gut microbiota composition in advanced liver disease and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modulation of the Metabiome by this compound in Patients with Cirrhosis and Minimal Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Rifaximin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of Rifaximin and its analogs. It is designed to be a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Development of this compound

This compound is a semi-synthetic, non-systemic antibiotic derived from the rifamycin class. Its development was driven by the goal of creating a gut-specific antimicrobial agent with minimal systemic absorption, thereby reducing the risk of systemic side effects and the development of widespread antibiotic resistance.

The journey of this compound began with its synthesis from the parent compound, rifamycin. It was first approved in Italy in 1987.[1][2] The development and commercialization of this compound have been significantly advanced by companies such as Alfa Wasserman and Salix Pharmaceuticals.[3][4] A key figure in expanding the clinical applications of this compound is Dr. Mark Pimentel, who pioneered its use for the treatment of Irritable Bowel Syndrome (IBS).[5]

The U.S. Food and Drug Administration (FDA) granted its first approval for this compound in 2004 for the treatment of travelers' diarrhea caused by noninvasive strains of Escherichia coli.[1] Subsequently, its approved indications have expanded to include the reduction of the risk of overt hepatic encephalopathy recurrence and the treatment of IBS with diarrhea (IBS-D).[4]

Chemical Synthesis of this compound

The synthesis of this compound is primarily achieved through the chemical modification of rifamycin O or rifamycin S. The core of the synthesis involves the condensation of the rifamycin backbone with 2-amino-4-methylpyridine.

Synthetic Pathway from Rifamycin S

A common synthetic route starts from Rifamycin S. This process involves a few key steps to introduce the pyridino-imidazo ring system that characterizes this compound and contributes to its poor systemic absorption.

Caption: Synthetic workflow for this compound starting from Rifamycin S.

Synthetic Pathway from Rifamycin O

An alternative and frequently employed synthetic route utilizes Rifamycin O as the starting material. This process directly reacts Rifamycin O with an excess of 2-amino-4-methylpyridine in a suitable solvent system.

Caption: General workflow for the synthesis of this compound from Rifamycin O.

Experimental Protocols

Synthesis of this compound from Rifamycin O

This protocol is a composite of methodologies described in various patents.[6][7]

Materials:

-

Rifamycin O

-

2-amino-4-methylpyridine

-

Ethanol

-

Deionized Water

-

Acetone

-

Anhydrous potassium carbonate (optional, for pH adjustment)

Procedure:

-

In a reaction vessel, suspend Rifamycin O in a solvent mixture of ethanol, deionized water, and acetone.

-

Add an excess of 2-amino-4-methylpyridine to the suspension.

-

Stir the reaction mixture at a controlled temperature, typically between 20-40°C, for 24-48 hours. The pH of the reaction may be adjusted to the alkaline range (e.g., 9.0-9.5) to facilitate the reaction.

-

Upon completion of the reaction, cool the mixture to induce precipitation of the crude this compound.

-

Collect the precipitated solid by filtration.

-

Wash the filter cake with a mixture of ethanol and water to remove unreacted starting materials and impurities.

-

Dry the purified this compound under vacuum at a controlled temperature.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the standardized agar dilution method.

Materials:

-

Mueller-Hinton agar

-

This compound stock solution

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile petri dishes

-

Incubator

Procedure:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

Incorporate the this compound dilutions into molten Mueller-Hinton agar and pour into sterile petri dishes.

-

Prepare a bacterial inoculum of the test organism and adjust its turbidity to a 0.5 McFarland standard.

-

Spot-inoculate the agar plates with the bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

This compound and its Analogs (Rifamycin Derivatives)

This compound itself is an analog of Rifamycin SV, specifically designed for low gastrointestinal absorption.[8] The broader class of rifamycins has been a fertile ground for the development of new antibacterial agents. The structure-activity relationship (SAR) of rifamycins is well-studied, with modifications at various positions of the macrocyclic ring influencing both the antibacterial spectrum and pharmacokinetic properties.

Caption: Structure-activity relationship of key rifamycin analogs.

Structure-Activity Relationship

-

C3 and C4 Positions: Modifications at the C3 and C4 positions of the rifamycin core have a profound impact on the pharmacokinetic properties of the resulting analogs. The bulky, zwitterionic pyridino-imidazo substituent at the C4 position of this compound is a key determinant of its poor systemic absorption. In contrast, the substituent at the C3 position of Rifampicin allows for its systemic absorption.

-

C25 Position: More recent research has focused on modifications at the C25 position. C25-substituted carbamate derivatives of rifabutin have shown promise in overcoming certain mechanisms of rifamycin resistance in mycobacteria.[9]

Quantitative Data

In Vitro Antibacterial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of common enteric pathogens.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli (enterotoxigenic) | 8 | 16 |

| Escherichia coli (enteroaggregative) | 8 | 16 |

| Shigella spp. | 4 | 8 |

| Salmonella spp. | 8 | 16 |

| Campylobacter jejuni | 256 | 512 |

| Yersinia enterocolitica | 64 | 128 |

| Clostridium difficile | - | 0.015 |

Data compiled from multiple sources.[3][6][10]

Comparative Properties of Selected Rifamycin Analogs

| Analog | Key Structural Modification | Primary Clinical Use | Systemic Absorption |

| This compound | Pyridino-imidazo ring at C4 | GI-specific infections | Very Low (<0.4%) |

| Rifampicin | Piperazinyl-iminomethyl at C3 | Systemic infections (e.g., Tuberculosis) | High |

| Rifabutin | Spiro-piperidyl at C3 | Mycobacterial infections (especially in HIV patients) | Moderate |

| Rifapentine | Cyclopentyl-piperazinyl at C3 | Tuberculosis (less frequent dosing) | High |

This table provides a qualitative comparison based on available literature.[11][12]

Mechanism of Action

This compound, like other rifamycins, exerts its antibacterial effect by inhibiting bacterial RNA synthesis.[10]

Caption: Mechanism of action of this compound.

The primary molecular target of this compound is the β-subunit of bacterial DNA-dependent RNA polymerase. By binding to this subunit, this compound sterically blocks the elongation of the nascent RNA chain, thereby halting the process of transcription. This inhibition of essential protein synthesis ultimately leads to bacterial cell death. The binding site for rifamycins on the bacterial RNA polymerase is distinct from the active site, and it is highly conserved across a broad range of bacterial species, which accounts for the broad-spectrum activity of this compound.[10]

Conclusion

This compound represents a significant advancement in the field of gastrointestinal-selective antibiotics. Its unique pharmacokinetic profile, characterized by minimal systemic absorption, makes it a safe and effective treatment for a variety of enteric diseases. The synthesis of this compound from readily available rifamycin precursors is well-established. Future research into novel analogs, particularly modifications at the C25 position of the rifamycin core, may lead to the development of new agents with improved activity against resistant pathogens. This technical guide provides a solid foundation for researchers and drug development professionals working on the next generation of rifamycin-based antibiotics.

References

- 1. In Vitro Activity of this compound against Enteropathogens Producing Traveler's Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. tdcommons.org [tdcommons.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US9765088B2 - Process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship studies of new rifamycins containing l-amino acid esters as inhibitors of bacterial RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental and clinical pharmacology of this compound, a gastrointestinal selective antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rifamycins, Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rifampin and Their Analogs: A Development of Antitubercular Drugs [pubs.sciepub.com]

Rifaximin's Interaction with Bacterial RNA Polymerase β-Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which rifaximin exerts its antibacterial effects through the targeted inhibition of the bacterial DNA-dependent RNA polymerase (RNAP). It details the binding interaction with the β-subunit, quantifies its inhibitory activity, explains the mechanisms of resistance, and provides detailed protocols for key experimental assays used in its study.

Core Mechanism of Action: Inhibition of Transcription

This compound is a semi-synthetic antibiotic derived from rifamycin.[1] Its primary mechanism of action is the inhibition of bacterial RNA synthesis.[2][3] This is accomplished by binding with high affinity to the β-subunit of the bacterial DNA-dependent RNA polymerase, a multi-subunit enzyme essential for transcription.[4][5] The gene encoding this β-subunit is known as rpoB.[5]

The binding site for this compound is located in a pocket on the RpoB subunit within the DNA/RNA channel.[6] By occupying this position, this compound physically obstructs the path of the elongating RNA molecule.[6][7] This steric hindrance prevents the extension of the nascent RNA transcript beyond a length of just 2-3 nucleotides, effectively halting the transcription process and subsequent protein synthesis, which is ultimately lethal to the bacterium.[6] Due to its minimal gastrointestinal absorption, this compound achieves very high concentrations in the gut, allowing it to exert this bactericidal effect locally on enteric pathogens.[8]

Quantitative Analysis of this compound's Inhibitory Effects

The efficacy of this compound and its parent class, the rifamycins, can be quantified through various metrics. Minimum Inhibitory Concentration (MIC) values demonstrate the concentration of the antibiotic required to inhibit the visible growth of a microorganism, while the 50% effective concentration (EC50) or inhibitory concentration (IC50) can measure the direct effect on enzymatic activity.

While specific IC50 values for this compound against purified RNA polymerase are not widely published, data for its close structural analog, rifampicin, show it to be a potent inhibitor of E. coli RNAP with an EC50 of approximately 20 nM.[9] MIC values for this compound are well-characterized and demonstrate its broad spectrum of activity against key enteric pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacterial Species

| Bacterial Species/Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |

|---|---|---|---|

| Enteric Pathogens (general) | - | 4 - 64 | Includes ETEC, EAEC, Salmonella, Shigella, Campylobacter spp.[5] |

| Clostridioides difficile | - | 0.008 - 1 | Data from a study on isolates from IBS patients; indicates high susceptibility.[10] |

| Enterobacteriaceae | 32 | >64 | MIC values increased from baseline after this compound treatment.[10] |

| Bacteroides spp. | 4 | 32 | MIC values increased from baseline after this compound treatment.[10] |

| this compound-Resistant E. coli | >1024 | >1024 | Isolates from IBD patients with prior this compound exposure.[11] |

MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.

Molecular Basis of Resistance

The primary mechanism of clinically relevant resistance to this compound is the acquisition of mutations in the rpoB gene.[12][13] These mutations typically result in amino acid substitutions within or near the this compound binding pocket on the β-subunit.[14] Such alterations reduce the binding affinity of the drug for its target, rendering it ineffective.[14]

Mutations are concentrated in a specific, highly conserved region of the rpoB gene known as the Rifampicin Resistance-Determining Region (RRDR).[15] Common amino acid substitutions found in resistant clinical isolates of various bacteria include those at positions corresponding to H486, S491 in Enterococcus faecium and Arg505, H502 in C. difficile.[16][17] The development of resistance is a direct consequence of selective pressure, where the presence of the antibiotic favors the survival and proliferation of bacteria harboring these spontaneous mutations.

Experimental Protocols

Investigating the effects of this compound on bacterial RNA polymerase involves a suite of microbiological and molecular techniques. The following are detailed methodologies for three core experimental procedures.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. abbexa.com [abbexa.com]

- 3. researchgate.net [researchgate.net]

- 4. Mutations in the rpoB Gene of Rifampin-Resistant Mycobacterium tuberculosis Isolates in Spain and Their Rapid Detection by PCR–Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophoretic Mobility Shift Assay of RNA–RNA Complexes | Springer Nature Experiments [experiments.springernature.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Challenges in the Investigation of Therapeutic Equivalence of Locally Applied/Locally Acting Drugs in the Gastrointestinal Tract: The this compound Case - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repeat this compound for Irritable Bowel Syndrome: No Clinically Significant Changes in Stool Microbial Antibiotic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. The potential for development of clinically relevant microbial resistance to this compound-α: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetic evaluation of relationship between mutations in rpoB and resistance of Mycobacterium tuberculosis to rifampin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. youtube.com [youtube.com]

A Technical Guide to Preclinical Studies of Rifaximin for Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Rifaximin as a potential therapeutic agent for Inflammatory Bowel Disease (IBD). It consolidates key findings on its mechanism of action, summarizes quantitative data from animal models, details common experimental protocols, and visualizes the core signaling pathways and research workflows.

Core Mechanism of Action: PXR-Mediated Inflammation Control

Preclinical evidence strongly indicates that this compound's primary mechanism of action in IBD models is not its antibiotic property, but rather its function as a potent, gut-specific agonist of the human Pregnane X Receptor (PXR).[1][2] PXR is a nuclear receptor that plays a critical role in regulating xenobiotic metabolism and maintaining intestinal homeostasis.[3]

Activation of PXR by this compound initiates a signaling cascade that ultimately suppresses the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[1][4][5] This inhibition of NF-κB signaling leads to a significant down-regulation of various pro-inflammatory cytokines and mediators that are central to the pathogenesis of IBD.[1][6] Studies using PXR-humanized (hPXR) mice, wild-type mice, and Pxr-null mice have demonstrated that the protective effects of this compound are observed only in hPXR mice, confirming that its therapeutic action is dependent on human PXR activation.[1]

Signaling Pathway of this compound in Intestinal Epithelial Cells

The following diagram illustrates the PXR-dependent anti-inflammatory pathway activated by this compound.

References

- 1. Therapeutic Role of this compound in Inflammatory Bowel Disease: Clinical Implication of Human Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pregnane X receptor as a target for treatment of inflammatory bowel disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pregnane-X-receptor mediates the anti-inflammatory activities of this compound on detoxification pathways in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pregnane X receptor as a target for treatment of inflammatory bowel disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Effects and Mechanisms of Action of this compound in Gastrointestinal Diseases - ProQuest [proquest.com]

- 6. Inhibition of NF-κB by a PXR-dependent pathway mediates counter-regulatory activities of this compound on innate immunity in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pleiotropic Effects of Rifaximin in the Gut

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rifaximin, a minimally absorbed oral antimicrobial agent, has demonstrated significant therapeutic efficacy in a range of gastrointestinal disorders, extending beyond its direct bactericidal activity. This in-depth technical guide explores the multifaceted, pleiotropic effects of this compound within the gut, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The document synthesizes current scientific evidence on this compound's mechanisms of action, including its role as a gut-specific pregnane X receptor (PXR) agonist, its modulation of the gut microbiota, its potent anti-inflammatory properties, and its capacity to enhance intestinal barrier function. Quantitative data from key preclinical and clinical studies are presented in structured tables for comparative analysis. Detailed experimental protocols for foundational research in this area are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's complex interactions within the gastrointestinal ecosystem.

Modulation of the Gut Microbiota

This compound exerts a unique "eubiotic" effect on the gut microbiota, selectively promoting the growth of beneficial bacteria while reducing the abundance of pathobionts, without drastically altering the overall microbial diversity.[1] This selective modulation is a key aspect of its therapeutic profile.

Quantitative Effects on Gut Microbiota Composition

The following table summarizes the quantitative changes observed in gut microbiota composition following this compound treatment in various studies.

| Study Population/Model | This compound Dosage | Key Findings | Reference |

| Rats with chronic stress | 150 mg/kg, twice daily | 84% reduction in total bacterial load; Striking increase in the abundance of Lactobacillaceae.[2] | [2] |

| Patients with non-constipated IBS | 550 mg, three times daily for 14 days | Increase in Faecalibacterium prausnitzii abundance at the end of treatment.[3] | [3] |

| Patients with cirrhosis and minimal hepatic encephalopathy | Not specified | Reduction in Veillonellaceae and an increase in Eubacteraceae.[4] | [4] |

| Patients with Crohn's disease (in vitro colonic model) | Not specified | Increase in the concentration of Bifidobacteria. | [5] |

| Transgenic Parkinson's disease mice | Not specified | Significant reduction in Prevotellaceae UCG-001 and an increase in Bacteroides, Muribaculum, and Lachnospiraceae UCG-001.[6] | [6] |

Experimental Protocol: 16S rRNA Gene Sequencing for Microbiota Analysis

This protocol outlines the key steps for analyzing gut microbiota composition using 16S rRNA gene sequencing.

-

Fecal Sample Collection and DNA Extraction:

-

Collect fecal samples and immediately store them at -80°C to preserve microbial DNA.

-

Extract total genomic DNA from a pre-weighed aliquot of the fecal sample using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions. This typically involves mechanical lysis (bead-beating) to disrupt bacterial cell walls, followed by DNA purification.

-

-

PCR Amplification of the 16S rRNA Gene:

-

Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal bacterial primers.

-

Perform the PCR in triplicate for each sample to minimize amplification bias.

-

Include negative controls (no template) to check for contamination.

-

-

Library Preparation and Sequencing:

-

Purify the PCR products to remove primers and dNTPs.

-

Attach sequencing adapters and sample-specific barcodes to the amplicons in a second round of PCR.

-

Quantify the final library and pool samples in equimolar concentrations.

-

Perform paired-end sequencing on an Illumina MiSeq platform.

-

-

Bioinformatic Analysis:

-

Process the raw sequencing reads to remove low-quality sequences and adapters.

-

Merge paired-end reads and cluster them into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.

-

Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).

-

Analyze the resulting taxonomic data to determine alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) and to identify differentially abundant taxa between treatment groups.

-

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory effects in the gut, which are mediated through multiple pathways, most notably through the activation of the Pregnane X Receptor (PXR) and subsequent inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Pregnane X Receptor (PXR) Activation

This compound is a gut-specific agonist of the human PXR.[2][7] PXR is a nuclear receptor that plays a critical role in xenobiotic detoxification and the maintenance of intestinal homeostasis. Upon activation by this compound, PXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to PXR response elements on the DNA, leading to the transcription of target genes. This activation of PXR by this compound has been shown to be crucial for its anti-inflammatory effects.[8]

Inhibition of NF-κB Signaling

A key consequence of PXR activation by this compound is the inhibition of the NF-κB signaling pathway.[1][9] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound, through PXR, can inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[8]

Quantitative Effects on Inflammatory Markers

The following table summarizes the quantitative changes in key inflammatory markers following this compound treatment.

| Study Population/Model | This compound Dosage | Inflammatory Marker | Result | Reference |

| Rats with chronic stress | 150 mg/kg, twice daily | IL-17, IL-1β, TNF-α, IFN-γ mRNA | Normalized to control levels.[2] | [2] |

| Patients with NAFLD | 1200 mg/day for 28 days | Serum TNF-α, IL-1, IL-6, IL-12 | No significant effect observed.[10] | [10] |

| Humanized germ-free mice | 100 mg/kg in chow | Intestinal IL-6, IL-1β, MCP-1 | Significantly ameliorated.[1] | [1] |

| Patients with cirrhosis and encephalopathy | 550 mg, twice daily for 90 days | Plasma TNF-α | Reduced (p < 0.001).[11] | [11] |

| Patients with Parkinson's Disease | Not specified | Serum IL-10 | Increased trend (p=0.06).[6] | [6] |

Experimental Protocol: Measurement of Inflammatory Cytokines by ELISA

This protocol outlines the general steps for quantifying cytokine levels in biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Sample Preparation:

-

Collect serum, plasma, or tissue homogenates from control and this compound-treated subjects.

-

Centrifuge samples to remove cellular debris and store at -80°C until analysis.

-

If using tissue, homogenize in a lysis buffer containing protease inhibitors.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the plate with a blocking buffer (e.g., BSA or non-fat dry milk) to prevent non-specific binding.

-

Add standards of known cytokine concentrations and the prepared samples to the wells and incubate.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody specific for a different epitope on the cytokine and incubate.

-

Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate and add a substrate solution (e.g., TMB) that will be converted by HRP into a colored product.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Perform statistical analysis to compare cytokine levels between the this compound-treated and control groups.

-

Enhancement of Intestinal Barrier Function

This compound has been shown to improve the integrity of the intestinal barrier, which is often compromised in various gastrointestinal and systemic diseases. This effect is attributed to its ability to modulate the expression of tight junction proteins and reduce gut permeability.

Quantitative Effects on Intestinal Permeability Markers

The following table presents quantitative data on the effects of this compound on markers of intestinal barrier function.

| Study Population/Model | This compound Dosage | Permeability Marker | Result | Reference |

| Rats with chronic stress | 150 mg/kg, twice daily | Occludin mRNA | Normalized to control levels.[2] | [2] |

| Chronically stressed mice | Not specified | Colonic TJP1, TJP2, and Occludin expression | Increased.[12] | [12] |

| Patients with cirrhosis | 1200 mg/day for 4 weeks | Serum sCD163 and sMR | Markedly decreased.[7] | [7] |

| Patients with cirrhosis | 1200 mg/day for 4 weeks | Serum Zonulin | No significant change.[7] | [7] |

| Humanized germ-free mice | 100 mg/kg in chow | Intestinal Zonulin and E-cadherin expression | Significantly ameliorated reduction.[1] | [1] |

Experimental Protocol: In Vivo Intestinal Permeability Assay (FITC-Dextran)

This protocol describes a common in vivo method to assess intestinal permeability.

-

Animal Preparation:

-

Fast mice for 4-6 hours before the assay to ensure an empty stomach.

-

-

Administration of FITC-Dextran:

-

Administer a known concentration of fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa) to the mice via oral gavage. The dosage is typically calculated based on the body weight of the animal.

-

-

Blood Collection:

-

At a specific time point after gavage (e.g., 4 hours), collect blood from the mice via cardiac puncture or from the tail vein.

-

Protect the blood samples from light to prevent photobleaching of the FITC.

-

-

Serum Preparation and Analysis:

-

Allow the blood to clot and then centrifuge to separate the serum.

-

Prepare a standard curve using known concentrations of FITC-dextran diluted in serum from untreated mice.

-

Measure the fluorescence of the serum samples and standards using a fluorometer at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.

-

-

Data Analysis:

-

Calculate the concentration of FITC-dextran in the serum samples by comparing their fluorescence to the standard curve.

-

Higher concentrations of FITC-dextran in the serum indicate increased intestinal permeability.

-

Compare the serum FITC-dextran levels between this compound-treated and control groups to determine the effect of the treatment on gut permeability.

-

Conclusion

This compound's therapeutic benefits in the gastrointestinal tract are the result of a complex interplay of its pleiotropic effects. Its ability to selectively modulate the gut microbiota, suppress inflammation through PXR-mediated NF-κB inhibition, and enhance intestinal barrier function collectively contribute to the restoration of gut homeostasis. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of this compound and other gut-targeted therapies. The continued investigation into these intricate pathways will undoubtedly pave the way for novel treatment strategies for a wide array of gastrointestinal and systemic diseases linked to gut dysbiosis and inflammation.

References

- 1. This compound Exerts Beneficial Effects Independent of its Ability to Alter Microbiota Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, gut microbes and mucosal inflammation: unraveling a complex relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eubiotic properties of this compound: Disruption of the traditional concepts in gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on gut microbiota composition in advanced liver disease and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound Alleviates Endotoxemia with Decreased Serum Levels of Soluble CD163 and Mannose Receptor and Partial Modification of Gut Microbiota in Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publicatt.unicatt.it [publicatt.unicatt.it]

- 9. This compound is associated with modest, transient decreases in multiple taxa in the gut microbiota of patients with diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of this compound on circulating endotoxins and cytokines in patients with nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-α reduces gut-derived inflammation and mucin degradation in cirrhosis and encephalopathy: RIFSYS randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Rifaximin's Impact on Gut Bile Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifaximin, a minimally absorbed oral antibiotic, exerts a significant influence on the gut microbiome and consequently on bile acid (BA) metabolism. This document provides a detailed examination of the mechanisms through which this compound modulates bile acid profiles and signaling pathways within the gastrointestinal tract. Through its action as a gut-specific agonist of the pregnane X receptor (PXR) and its ability to alter the composition and function of the gut microbiota, this compound orchestrates a complex interplay that affects the balance of primary and secondary bile acids. This guide synthesizes current research to provide a comprehensive overview of this compound's effects, detailing the experimental methodologies used to elucidate these findings and presenting quantitative data in a clear, comparative format. Furthermore, it visualizes the key signaling cascades and experimental workflows to facilitate a deeper understanding of this compound's role in gut homeostasis.

Introduction

Bile acids are increasingly recognized not just for their role in lipid digestion but also as crucial signaling molecules that regulate a wide array of metabolic processes, mediated by receptors such as the farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (TGR5). The gut microbiota plays a pivotal role in transforming primary bile acids, synthesized in the liver, into a diverse pool of secondary bile acids. This compound, with its unique gut-selective properties, offers a therapeutic avenue to modulate this intricate host-microbe interplay. This document explores the multifaceted impact of this compound on bile acid metabolism, providing a technical resource for the scientific community.

This compound's Mechanisms of Action on Bile Acid Metabolism

This compound's influence on bile acid metabolism is not direct but is mediated through two primary mechanisms: its interaction with the nuclear receptor PXR and its profound effects on the gut microbiota.

Pregnane X Receptor (PXR) Agonism

This compound is a potent, gut-specific agonist for the human pregnane X receptor (PXR).[1][2][3][4] PXR is a nuclear receptor that regulates the expression of genes involved in the detoxification and elimination of xenobiotics and endogenous compounds.[2] this compound's activation of PXR in the intestine is thought to contribute to its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling cascade.[1][5] While this compound does not directly activate FXR, its PXR-mediated effects can indirectly influence bile acid homeostasis.[2][4]

Modulation of the Gut Microbiota

This compound's primary impact on bile acid metabolism stems from its ability to alter the composition and metabolic activity of the gut microbiota.[6][7] Key effects include:

-

Reduced Deconjugation and Dehydroxylation: this compound treatment has been shown to decrease the deconjugation of primary bile acids and the subsequent 7α-dehydroxylation that leads to the formation of secondary bile acids.[8][9][10][11] This is a critical step, as primary and secondary bile acids have different signaling properties.

-

Alteration of Microbial Composition: The antibiotic selectively modulates the gut microbiota, affecting the abundance of bacteria responsible for bile acid transformations, such as species within the Clostridium and Eubacterium genera.[6]

-

Decreased Secondary Bile Acid Production: A notable consequence of this compound's activity is the reduction in the levels of the secondary bile acid, deoxycholic acid (DCA), in the ileum.[6][12]

Quantitative Effects of this compound on Bile Acid Metabolism

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effects of this compound on bile acid profiles and related gene expression.

Table 1: Effect of this compound on Ileal Bile Acid Concentrations in MCD-fed Mice

| Bile Acid | Control (MCD Diet) | This compound-Treated (MCD Diet) | Fold Change | p-value | Reference |

| Deoxycholic Acid (DCA) | Increased | Significantly Decreased | - | < 0.05 | [6][12] |

| Cholic Acid (CA) | Increased | No Significant Change | - | - | [6] |

| Chenodeoxycholic Acid (CDCA) | Increased | No Significant Change | - | - | [6] |

| Muricholic Acids (MCAs) | Increased | No Significant Change | - | - | [6] |

| Ursodeoxycholic Acid (UDCA) | Increased | No Significant Change | - | - | [6] |

| Glycine Cholic Acid (GCA) | Increased | No Significant Change | - | - | [6] |

Table 2: Effect of this compound on Gene Expression in the Gut-Liver Axis in MCD-fed Mice

| Gene | Tissue | Control (MCD Diet) | This compound-Treated (MCD Diet) | Fold Change | p-value | Reference |

| Fxr | Terminal Ileum | Upregulated | Significantly Downregulated | - | < 0.05 | [6][12] |

| Fgf15 | Terminal Ileum | Upregulated | Significantly Downregulated | - | < 0.05 | [6][12] |

| Shp | Intestine | Upregulated | Downregulated | - | < 0.05 | [12] |

| Cyp7a1 | Liver | Downregulated | Significantly Upregulated | - | < 0.05 | [6][12] |

| Cyp7b1 | Liver | Downregulated | Significantly Upregulated | - | < 0.05 | [6][12] |

Signaling Pathways Modulated by this compound

This compound's modulation of the gut microbiota and bile acid pool has significant downstream effects on key signaling pathways that regulate metabolism and inflammation.

The PXR Signaling Pathway

As a PXR agonist, this compound initiates a signaling cascade that leads to the transcription of genes involved in detoxification and has anti-inflammatory effects.

The Intestinal FXR-FGF15 Signaling Pathway

By reducing the levels of DCA, a known FXR antagonist in some contexts and a complex modulator, this compound influences the Farnesoid X Receptor (FXR) signaling pathway in the intestine. This pathway is a master regulator of bile acid synthesis in the liver.

Experimental Protocols

The following sections outline the general methodologies employed in the studies cited in this guide.

Animal Models and this compound Administration

-

Animal Model: Male C57BL/6 wild-type mice are often used.[6] To study human-specific PXR activation, PXR-humanized mice are utilized.[1]

-

Diet-Induced Models: A methionine and choline deficient (MCD) diet is frequently used to induce non-alcoholic steatohepatitis (NASH), a condition where bile acid metabolism is dysregulated.[6]

-

This compound Administration: this compound is typically administered via oral gavage or mixed in the chow at doses ranging from 100 mg/kg to 200 mg/kg per day for a specified period, often several weeks.[6][8]

Bile Acid Analysis

-

Sample Collection: Fecal and ileal content samples are collected from the animals.

-

Extraction: Bile acids are extracted from the samples using methods such as liquid-gel and liquid-solid extraction or single-phase extraction with an organic solvent like ethanol, sometimes under alkaline conditions to improve recovery of conjugated bile acids.[13][14][15]

-

Quantification: The extracted bile acids are typically analyzed and quantified using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS).[15] This technique allows for the sensitive and reliable quantification of a wide range of bile acid species.

Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from tissues of interest (e.g., liver, ileum) using standard commercial kits.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., Fxr, Fgf15, Cyp7a1) are quantified by qRT-PCR using gene-specific primers. A housekeeping gene, such as Gapdh, is used for normalization.[6][12]

Gut Microbiome Analysis

-

DNA Extraction: Bacterial DNA is extracted from fecal or cecal samples.

-

16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: The resulting sequences are processed to identify and quantify the different bacterial taxa present in the samples, allowing for the assessment of changes in the gut microbiome composition.

Conclusion

This compound's impact on bile acid metabolism is a compelling example of a gut-targeted therapy with far-reaching systemic implications. By acting as a PXR agonist and, more significantly, by modulating the gut microbiota's capacity to produce secondary bile acids, this compound influences key signaling pathways that govern metabolic homeostasis. The reduction of DCA and the subsequent alteration of the FXR-FGF15 signaling axis highlight a sophisticated mechanism of action. The experimental approaches detailed herein provide a framework for future investigations into the nuanced effects of this compound and other gut-modulating agents. A thorough understanding of these interactions is paramount for the development of novel therapeutic strategies for a range of gastrointestinal and metabolic diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound is a gut-specific human pregnane X receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound on gut microbiota composition in advanced liver disease and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound Ameliorates Non-alcoholic Steatohepatitis in Mice Through Regulating gut Microbiome-Related Bile Acids [frontiersin.org]

- 7. Eubiotic properties of this compound: Disruption of the traditional concepts in gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Exerts Beneficial Effects Independent of its Ability to Alter Microbiota Composition [escholarship.org]

- 9. This compound, Microbiota Biology, and Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Exerts Beneficial Effects Independent of its Ability to Alter Microbiota Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 15. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper: Unveiling the Anti-inflammatory Properties of Rifaximin Beyond its Antimicrobial Effects

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Rifaximin, a minimally absorbed, gut-specific antibiotic, has demonstrated clinical efficacy in various gastrointestinal disorders, including irritable bowel syndrome (IBS) and hepatic encephalopathy. While its antimicrobial activity is well-established, a growing body of evidence reveals potent anti-inflammatory effects that are independent of its ability to alter the gut microbiota. This technical guide provides an in-depth exploration of these non-antimicrobial mechanisms, focusing on the activation of the Pregnane X Receptor (PXR), subsequent inhibition of the NF-κB signaling pathway, and enhancement of intestinal barrier integrity. This paper synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the core signaling pathways and workflows to offer a comprehensive resource for researchers in the field.

Core Anti-inflammatory Mechanisms of this compound

Beyond its direct action on bacteria, this compound exerts significant immunomodulatory effects primarily through its interaction with the host's intestinal epithelial cells. These mechanisms collectively contribute to a reduction in gut inflammation.

Pregnane X Receptor (PXR) Activation

The cornerstone of this compound's non-antimicrobial action is its role as a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor highly expressed in the liver and intestines.[1][2] PXR functions as a xenobiotic sensor that regulates the expression of genes involved in the detoxification and metabolism of foreign substances.[3] Upon activation by ligands like this compound, PXR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements on DNA, modulating the transcription of target genes.[1] This activation is critical for maintaining intestinal homeostasis and integrity.[3] Studies have demonstrated that this compound's ability to counteract the pro-inflammatory effects of cytokines like TNF-α in intestinal epithelial cells is dependent on PXR activation.[3][4]

Inhibition of the NF-κB Pro-inflammatory Pathway

A major consequence of this compound-mediated PXR activation is the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][5] NF-κB is a central transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] The activation of PXR by this compound interferes with NF-κB signaling, preventing the transcription of these inflammatory mediators.[1][6] This transrepression mechanism is a key contributor to this compound's anti-inflammatory effects, effectively down-regulating the inflammatory cascade at a transcriptional level.[4] this compound has been shown to abrogate the binding of NF-κB caused by bacterial endotoxins (LPS) and reduce the expression of NF-κB regulated cytokines such as TNF-α, IL-1β, and IL-8.[1][4]

Enhancement of Intestinal Barrier Integrity

Chronic intestinal inflammation is often associated with a compromised epithelial barrier, leading to increased intestinal permeability or "leaky gut".[7][8] this compound has been shown to improve gut barrier function, an effect that contributes significantly to its anti-inflammatory profile.[7][9] This is achieved, in part, by upregulating the expression of tight junction proteins, such as occludin and Zonula occludens-1 (ZO-1), which are essential for maintaining the integrity of the epithelial lining.[10] In animal models of stress-induced mucosal inflammation, this compound treatment reversed the reduction in occludin expression and attenuated the increase in gut permeability.[7][9] By strengthening the intestinal barrier, this compound reduces the translocation of luminal bacteria and their products (e.g., LPS) into the circulation, thereby decreasing a major trigger for systemic and local inflammation.[6][11][12]

Quantitative Data on this compound's Anti-inflammatory Effects

The following tables summarize quantitative data from preclinical and clinical studies, illustrating the impact of this compound on key inflammatory markers and gut barrier function.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression

| Model System | Cytokine | Treatment | Result | Citation |

| Rat Model (Water Avoidance Stress) | IL-17, IL-6, TNF-α, IL-1β, IFN-γ mRNA (Ileal Tissue) | This compound (150 mg/kg, twice daily) | Significant reversal of stress-induced increase in all cytokines. | [7][9] |

| Transgenic PD Mice | IL-1β, IL-6, TNF-α (Serum) | Long-term this compound treatment | Significant attenuation of serum cytokine levels. | [13] |

| DSS-Induced Colitis (hPXR Mice) | iNOS, CCR2, TNFα, IFNα, ICAM-1, MCP-1, IL-6, IL-1β mRNA (Colon) | This compound pretreatment | Significant decrease in DSS-induced expression of all mediators. | [5] |

| Human Colon Biopsies (IBD Patients) | IL-8, Rantes, MIP-3α, TNFα mRNA | Ex vivo exposure to this compound | Reduction in LPS-induced mRNA levels of all mediators. | [4] |

| Patients with Predicted Severe Acute Pancreatitis | TNF-α (Serum) | This compound | Significant reduction from 15.05 pg/mL to 11.00 pg/mL. | [14] |

Table 2: Effect of this compound on Gut Barrier Function

| Model System | Marker | Treatment | Result | Citation |

| Rat Model (Water Avoidance Stress) | Occludin mRNA & Protein (Ileal Tissue) | This compound (150 mg/kg, twice daily) | Reversed stress-induced reduction in occludin expression. | [7][9] |

| Heat-Stroke Mice | ZO-1, Occludin (Tight Junction Proteins) | This compound intervention | Upregulated the expression of ZO-1 and occludin. | [10] |

| Transgenic PD Mice | Claudin-5, Occludin (Blood-Brain Barrier Markers, Serum) | Long-term this compound treatment | Significant reduction in serum levels, indicating BBB protection. | [13] |

Key Experimental Protocols

This section provides detailed methodologies for assessing the core anti-inflammatory mechanisms of this compound.

Protocol: PXR Activation Assessment via Luciferase Reporter Gene Assay

This protocol is used to determine if a compound, such as this compound, can activate PXR and induce the expression of a reporter gene.[15][16][17]

-

Cell Culture: Stably transfected cell lines, such as DPX2™ cells (derived from HepG2) co-transfected with a human PXR expression vector and a luciferase reporter plasmid linked to a PXR-responsive promoter (e.g., from the CYP3A4 gene), are used.[18][19]

-

Seeding: Cells are thawed and seeded into 96-well plates at a predetermined density and allowed to equilibrate overnight in a CO2 incubator at 37°C.[18]

-

Treatment: The following day, the culture medium is replaced with a dosing medium containing various concentrations of this compound, a positive control (e.g., Rifampicin), and a vehicle control (e.g., 0.1% DMSO).[17][18]

-

Incubation: The plate is returned to the incubator for 24-48 hours to allow for PXR activation and reporter gene expression.[18]

-

Lysis and Luminescence Reading: After incubation, the dosing medium is removed, and a cell lysis reagent containing a luciferase substrate (e.g., ONE-Glo™ Luciferase Assay System) is added to each well.[19]

-

Data Analysis: The luminescence, which is proportional to PXR activation, is measured using a luminometer. The results are often expressed as "fold induction" over the vehicle control. Dose-response curves can be generated to determine EC50 values.[17]

-

(Optional) Cytotoxicity Assay: A parallel assay (e.g., using a fluorescent viability reagent) can be performed in the same wells to ensure that the observed effects are not due to cytotoxicity.[15]

Protocol: NF-κB Inhibition Assessment

Several methods can be used to measure the inhibition of NF-κB activation.

Method A: Western Blot for Phosphorylated p65 and IκBα [20]

-

Cell Culture and Treatment: Intestinal epithelial cells (e.g., Caco-2) are cultured and pre-treated with this compound for a specified time before being stimulated with an inflammatory agent like TNF-α or LPS to activate the NF-κB pathway.

-

Protein Extraction: Cells are lysed, and nuclear and cytoplasmic protein extracts are prepared.

-

SDS-PAGE and Western Blotting: Protein concentrations are quantified, and equal amounts are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is probed with primary antibodies specific for the phosphorylated (active) forms of NF-κB p65 (p-p65) and IκBα (p-IκBα), as well as total p65 and IκBα as loading controls.

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescent substrate. A decrease in the p-p65/total p65 ratio in the nucleus indicates inhibition of NF-κB activation.[20]

Method B: ELISA-Based Transcription Factor DNA Binding Assay [21]

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated as described in Method A.

-

Assay Procedure: A 96-well plate is pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Binding Reaction: The nuclear extracts are added to the wells, allowing active NF-κB to bind to the immobilized oligonucleotide.

-

Antibody Incubation: A primary antibody specific for an activated NF-κB subunit (e.g., p65) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: A colorimetric substrate is added, and the absorbance is read on a spectrophotometer. The intensity of the color is proportional to the amount of activated NF-κB bound to the DNA.[21]

Protocol: Intestinal Barrier Function Assessment

Method A: In Vivo Intestinal Permeability Assay (FITC-Dextran) [22]

-

Animal Model: Mice or rats are used. Inflammation or barrier dysfunction can be induced (e.g., via DSS in drinking water or stress protocols).

-

Fasting: Animals are fasted for several hours (e.g., 4-6 hours) but allowed access to water.

-

Gavage: A non-absorbable, fluorescently labeled marker, typically 4 kDa fluorescein isothiocyanate (FITC)-dextran, is administered by oral gavage.[22]

-

Blood Collection: After a set period (e.g., 4 hours), blood is collected via cardiac puncture.

-

Serum Preparation: The blood is allowed to clot, and serum is separated by centrifugation.

-

Fluorescence Measurement: The concentration of FITC-dextran that has passed from the gut lumen into the circulation is measured in the serum using a fluorescence spectrophotometer.[22]

-

Data Analysis: An increased concentration of FITC-dextran in the serum of treated animals compared to controls indicates increased intestinal permeability.

Method B: In Vitro Transepithelial Electrical Resistance (TER) Measurement [22][23]

-

Cell Culture: A monolayer of intestinal epithelial cells (e.g., Caco-2BBe) is cultured on a porous membrane of a transwell insert, creating two distinct apical and basolateral compartments.[22][23]

-

Monolayer Integrity: The cells are cultured for an extended period (e.g., 21 days) to allow for differentiation and the formation of tight junctions, which is confirmed by the development of a high transepithelial electrical resistance (TER).

-

Treatment: Once a stable TER is achieved, the monolayer is treated with this compound in the apical compartment, often in the presence of an inflammatory stimulus (e.g., TNF-α) to induce barrier disruption.

-

TER Measurement: The electrical resistance across the cell monolayer is measured at various time points using an epithelial volt/ohm meter.[22]

-

Data Analysis: A drop in TER indicates a disruption of the tight junctions and increased paracellular permeability. The ability of this compound to prevent or reverse this drop demonstrates its barrier-protective effects.

Visualizations: Pathways and Workflows

Caption: this compound activates PXR, which inhibits NF-κB-mediated pro-inflammatory gene transcription.

Caption: Experimental workflow for assessing this compound's effect on gut barrier function in vivo.

Caption: Logical relationships between this compound and its anti-inflammatory effects.

Conclusion